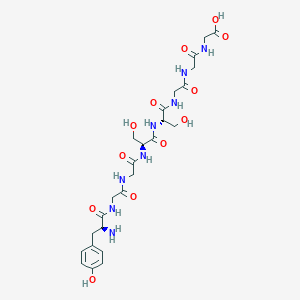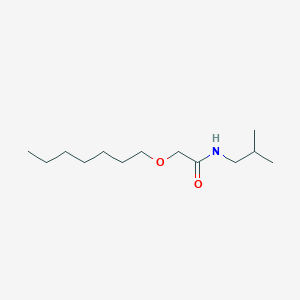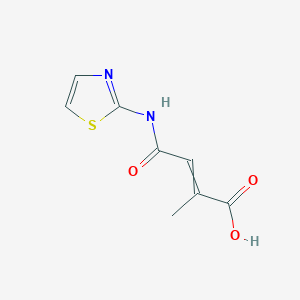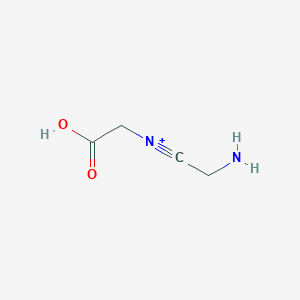
3-Iodobut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodobut-3-en-2-one is an organic compound characterized by the presence of an iodine atom attached to a butenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Iodobut-3-en-2-one can be synthesized through the iodination of butenone derivatives. One common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. For example, the iodohydroxylation of alkylidenecyclopropanes with an I₂/H₂O system can yield 3-iodobut-3-en-1-ol derivatives .
Industrial Production Methods: Industrial production of this compound typically involves scalable and regioselective synthesis protocols. These methods often employ palladium-catalyzed cross-coupling reactions to achieve high yields and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of this compound can lead to the formation of iodinated alcohols.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under mild conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of iodinated alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
3-Iodobut-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-iodobut-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The iodine atom acts as a leaving group, facilitating substitution reactions. Additionally, the enone structure allows for conjugate addition reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
4-Iodobut-3-en-2-one: Similar structure but with the iodine atom at a different position.
3-Iodobut-3-en-1-ol: An alcohol derivative of 3-iodobut-3-en-2-one.
Iodocyclopropylmethanol: Another iodinated compound with different reactivity.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows for a wide range of chemical transformations. Its enone structure and the presence of the iodine atom make it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
648425-14-3 |
|---|---|
Molekularformel |
C4H5IO |
Molekulargewicht |
195.99 g/mol |
IUPAC-Name |
3-iodobut-3-en-2-one |
InChI |
InChI=1S/C4H5IO/c1-3(5)4(2)6/h1H2,2H3 |
InChI-Schlüssel |
HOJCYEUWKFDQLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R)-N~1~,N~2~-Bis[(2-aminophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12601219.png)



![3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12601241.png)
![2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12601244.png)




![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)


